molecular formula C11H9FO B13055817 7-Fluoro-1-methoxynaphthalene

7-Fluoro-1-methoxynaphthalene

Cat. No.: B13055817
M. Wt: 176.19 g/mol
InChI Key: IVDWGCWQMBTUNT-UHFFFAOYSA-N
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Description

7-Fluoro-1-methoxynaphthalene (CAS 13790-96-0) is a valuable naphthalene-based building block in organic synthesis and scientific research . With a molecular formula of C11H9FO and a molecular weight of 176.19 g/mol, this compound is characterized by the strategic substitution of a fluorine atom and a methoxy group on the naphthalene ring system . This specific structure makes it a versatile intermediate for researchers in medicinal chemistry, particularly in the design and synthesis of novel drug candidates where the naphthalene scaffold is a common pharmacophore . The compound is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can utilize this chemical in various applications, including the development of advanced materials and as a precursor in cross-coupling reactions to create more complex molecular architectures. For quality assurance, the product is typically stored in a cool, dry environment to ensure its long-term stability. Please refer to the safety data sheet for proper handling and disposal guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

IUPAC Name

7-fluoro-1-methoxynaphthalene

InChI

InChI=1S/C11H9FO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,1H3

InChI Key

IVDWGCWQMBTUNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies for 7 Fluoro 1 Methoxynaphthalene

Precursor Synthesis and Strategic Considerations

The successful synthesis of 7-Fluoro-1-methoxynaphthalene is highly dependent on the efficient preparation of key intermediates. The order of introduction of the fluoro and methoxy (B1213986) substituents is a critical strategic decision, as the electronic nature of one group significantly influences the regiochemical outcome of the introduction of the other. Two primary retrosynthetic disconnections are logical: one involving the fluorination of a pre-existing methoxynaphthalene core, and the other involving the etherification of a fluorinated naphthol precursor.

Synthesis of Key Halogenated Naphthalene (B1677914) Intermediates

Halogenated naphthalenes are versatile precursors in the synthesis of this compound, primarily serving as substrates for nucleophilic fluorination or as building blocks for further functionalization. The synthesis of a bromo-substituted precursor, such as 7-Bromo-1-methoxynaphthalene, is a common strategy. This can be achieved through the bromination of a suitable methoxynaphthalene isomer. smolecule.com For instance, the direct bromination of 7-methoxynaphthalene using bromine (Br₂) in the presence of a catalyst like iron can be employed to introduce the bromine atom.

Another approach involves the synthesis of 1,6-dibromo-2-methoxynaphthalene (B3014816) from 2-methoxynaphthalene (B124790), which can then be selectively dehalogenated to provide brominated intermediates. smolecule.com The reactivity of these bromo-derivatives in cross-coupling and nucleophilic substitution reactions makes them valuable for introducing the fluorine atom in a later step.

IntermediatePrecursorReagents/ConditionsNotes
7-Bromo-1-methoxynaphthalene7-MethoxynaphthaleneBr₂, Fe or AlBr₃ catalystDirect bromination.
6-Bromo-1-methoxynaphthalene2-Methoxynaphthalene1. Br₂ in acetic acid; 2. FeVia 1,6-dibromo-2-methoxynaphthalene intermediate. smolecule.com

Approaches to 7-Fluoronaphthalen-1-ol and Related Precursors

A highly convergent route to this compound involves the synthesis of 7-Fluoronaphthalen-1-ol as a key precursor. This intermediate possesses the fluorine atom at the desired position, and the hydroxyl group can be readily converted to the target methoxy ether in a final step. Several synthetic pathways to 7-Fluoronaphthalen-1-ol have been explored.

One method involves a multi-step sequence starting from precursors like 1H-Naphtho[1,8-de] Current time information in Bangalore, IN.smolecule.comtriazine. muni.cz Another potential route could involve the deamination of an amino-substituted naphthol, followed by fluorination. The synthesis of fluorinated naphthols can also be achieved through transition-metal-free methods, such as the reaction of 2-allyl-3-(trifluoromethyl)-phenols with a strong base, which proceeds through a 6π electrocyclization.

Classical and Contemporary Etherification Strategies for 1-Methoxynaphthalene (B125815) Scaffold Formation

The conversion of the hydroxyl group in 7-Fluoronaphthalen-1-ol to a methoxy group is a crucial step in one of the primary synthetic strategies. The Williamson ether synthesis is the most classical and widely employed method for this transformation. tcichemicals.commasterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the naphthol to form a nucleophilic naphthoxide anion, which then undergoes an Sₙ2 reaction with a methylating agent, such as methyl iodide or dimethyl sulfate. masterorganicchemistry.comorganicchemistrytutor.com

The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. libretexts.org The choice of base and solvent is critical to ensure complete deprotonation of the phenol (B47542) and to facilitate the Sₙ2 reaction. While this is a long-established method, its reliability and efficiency make it a staple in organic synthesis. masterorganicchemistry.com More contemporary methods might involve alternative methylating agents or catalytic systems to achieve the etherification under milder conditions, though the Williamson synthesis remains highly effective for this type of transformation. organic-chemistry.org

Regioselective Fluorination Techniques for Naphthalene Systems

Introducing a fluorine atom onto the naphthalene ring with specific regiochemistry is a significant challenge. The position of the incoming fluorine atom is dictated by the electronic and steric properties of the substituents already present on the ring. Both electrophilic and nucleophilic fluorination methods have been developed to address this challenge.

Electrophilic Fluorination Approaches

Electrophilic fluorination introduces a fluorine atom using a reagent that acts as an electrophile ("F⁺"). numberanalytics.com Common reagents for this purpose include N-F compounds like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). smolecule.comresearchgate.netresearchgate.net

The regioselectivity of electrophilic fluorination on a naphthalene ring is governed by the directing effects of existing substituents. A methoxy group is a powerful ortho-, para-director. Therefore, direct electrophilic fluorination of 1-methoxynaphthalene would be expected to yield fluorination primarily at the C2, C4, and C5 positions, not the desired C7 position. smolecule.com Similarly, electrophilic fluorination of 2-methoxynaphthalene leads to the formation of 1,1-difluoro-2(1H)naphthalenone under certain conditions with Selectfluor®. researchgate.net

Achieving 7-fluorination via an electrophilic route on a 1-methoxynaphthalene scaffold is therefore non-trivial and would require a more complex strategy, possibly involving blocking groups or the fluorination of a differently substituted naphthalene precursor where the directing groups favor substitution at the C7 position.

Fluorinating AgentSubstrate ExampleConditionsRegioselectivity Issues
Selectfluor®6-MethoxynaphthaleneAcetonitrileMethoxy group directs to C1 and C5. smolecule.com
Selectfluor®2-MethoxynaphthaleneWaterLeads to 1,1-difluoro-2(1H)naphthalenone. researchgate.net
NFSIVarious arenesSolvent-freeCan result in mixtures of regioisomers.

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination offers a powerful alternative for regioselective synthesis. tcichemicals.com This approach typically involves the displacement of a leaving group, such as a halide (Br, Cl) or a sulfonate, by a nucleophilic fluoride (B91410) source like KF or CsF. researchgate.net This strategy is often more predictable in terms of regiochemistry.

A viable route to this compound is the nucleophilic fluorination of 7-Bromo-1-methoxynaphthalene. The bromine atom at the C7 position can be substituted by fluoride using various methods, including heating with alkali metal fluorides in polar aprotic solvents, often with the aid of a phase-transfer catalyst or in an ionic liquid medium to enhance the reactivity of the fluoride source.

Another classic and effective method for introducing fluorine via a nucleophilic mechanism is the Balz-Schiemann reaction. wikipedia.org This reaction proceeds through the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. wikipedia.org Therefore, the synthesis of 7-Amino-1-methoxynaphthalene would provide a direct precursor for the Balz-Schiemann reaction to install the fluorine atom at the C7 position. guidechem.com Recent advancements have explored the use of ionic liquids as a greener medium for this reaction, which can improve yields and simplify purification. researchgate.netnih.gov

MethodPrecursorReagentsKey Features
Halogen Exchange7-Bromo-1-methoxynaphthaleneCsF or KF, often with catalyst or in ionic liquidRegiochemically controlled by precursor synthesis. researchgate.net
Balz-Schiemann7-Amino-1-methoxynaphthalene1. NaNO₂, HBF₄; 2. HeatClassic method for converting amines to fluorides. wikipedia.orgnih.gov

Directed Ortho-Metalation and Subsequent Fluorination Pathways

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on the use of a directed metalation group (DMG), which coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium), directing deprotonation at the adjacent ortho position. wikipedia.orgnih.gov The resulting aryllithium intermediate is then quenched with a suitable electrophile to install a new functional group with high precision. wikipedia.org

For the synthesis of this compound, the methoxy group (-OCH₃) on a naphthalene precursor, such as 1-methoxynaphthalene, can serve as an effective DMG. wikipedia.org The process involves the following key steps:

Ortho-Lithiation: 1-Methoxynaphthalene is treated with a strong organolithium base. The lone pair of electrons on the methoxy oxygen atom coordinates the lithium cation, facilitating the removal of a proton from the C2 position (ortho to the methoxy group) to form a 2-lithio-1-methoxynaphthalene intermediate. wikipedia.orgnih.gov

Subsequent Fluorination: This highly reactive organolithium species is then reacted with an electrophilic fluorinating agent. A variety of modern reagents can be used for this purpose, with N-fluorobenzenesulfonimide (NFSI) being a prominent example due to its effectiveness in delivering an electrophilic fluorine atom ("F+"). nih.gov

The challenge in applying this directly to synthesize the 7-fluoro isomer from 1-methoxynaphthalene is that DoM preferentially functionalizes the C2 position. A multi-step strategy starting from a different precursor, such as 7-bromo-1-methoxynaphthalene, would be more plausible. This would involve a halogen-metal exchange followed by quenching with an electrophilic fluorine source.

Table 1: Reagents in Directed Ortho-Metalation and Fluorination

Step Reagent Class Specific Example(s) Function Reference
Metalation Organolithium Base n-Butyllithium (n-BuLi), s-Butyllithium (s-BuLi), t-Butyllithium (t-BuLi) Deprotonation ortho to the DMG wikipedia.orgunito.it

This pathway offers high regioselectivity, which is often difficult to control using traditional electrophilic substitution methods on naphthalene systems. nih.govmdpi.com

Palladium-Catalyzed Cross-Coupling Strategies for Naphthalene Construction and Functionalization

Palladium-catalyzed cross-coupling reactions represent one of the most versatile and widely used tools in modern organic synthesis for constructing C-C and C-heteroatom bonds. researchgate.netacademie-sciences.fr These methods can be applied to either construct the substituted naphthalene ring system itself or to introduce the required functional groups onto a pre-existing naphthalene core.

A plausible and efficient route to this compound would involve a Suzuki-Miyaura cross-coupling reaction. This reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. academie-sciences.fr

A potential disconnection for this compound suggests two primary Suzuki-Miyaura coupling approaches:

Approach A: Coupling of a 7-fluoro-naphthalene-1-boronic acid derivative with a methoxy-providing reagent.

Approach B: Coupling of a 7-methoxy-naphthalene-1-boronic acid derivative with a fluorinating agent, or more commonly, coupling of 1-bromo-7-methoxynaphthalene (B3038253) with a fluoride source, although direct fluorination via cross-coupling is less common than C-C bond formation.

A more robust strategy involves the coupling of two fragments that build the final product. For instance, the reaction between 4-fluoro-2-bromotoluene and a suitable boronic acid could be envisioned as part of a longer sequence to build the ring system. Many palladium catalysts, often featuring phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, have been developed to facilitate such transformations with high efficiency and functional group tolerance. academie-sciences.frkyoto-u.ac.jp

Table 2: Representative Palladium Catalyst Systems for Naphthalene Synthesis

Catalyst Precursor Ligand Base Application Reference
Pd(OAc)₂ PPh₃ (Triphenylphosphine) K₂CO₃ Annulation of 2-bromobenzaldehydes with hydrazones thieme-connect.com
Pd(OAc)₂ None CsOAc Annulation of 1-bromo-2-vinylbenzene with alkynes thieme-connect.com
Pd₂(dba)₃ XPhos K₃PO₄ Suzuki-Miyaura coupling academie-sciences.fr

These catalytic methods are indispensable for the modular and convergent synthesis of complex, polysubstituted aromatic compounds like this compound. researchgate.netrsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of this compound can enhance sustainability, safety, and efficiency.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like dichloromethane (B109758) or toluene (B28343) with more environmentally benign alternatives. google.com Ionic liquids (ILs) have been explored as recyclable solvents for reactions like the Balz-Schiemann reaction (a method for synthesizing fluoro-aromatics), offering benefits such as low vapor pressure and high thermal stability. researchgate.net Deep Eutectic Solvents (DESs) are another class of green media that have been successfully used for organolithium reactions. unito.it

Catalysis: Employing catalytic methods, such as the palladium-catalyzed strategies discussed previously, is inherently greener than using stoichiometric reagents. Catalysis minimizes waste by allowing small amounts of a catalyst to effect a large number of transformations. rsc.org

Continuous Flow Processing: Transferring reactions from batch reactors to continuous flow systems can offer significant advantages. semanticscholar.org Flow reactors provide superior heat and mass transfer, allowing for safer handling of highly reactive intermediates (like organolithiums) and potentially hazardous reactions. This technology also enables easier scalability and process automation. semanticscholar.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Annulation and cycloaddition reactions are often highly atom-economical. researchgate.net

Table 3: Green Chemistry Strategies in Aromatic Synthesis

Strategy Advantage Example Application Reference
Ionic Liquid Solvents Recyclable, low volatility, enhances safety Fluoro-dediazoniation reactions researchgate.net
Continuous Flow Synthesis Improved safety, scalability, and control Methylation reactions, high-throughput screening semanticscholar.org
Catalytic Reactions Reduced waste, high efficiency Suzuki-Miyaura and other cross-couplings academie-sciences.frrsc.org

By integrating these principles, the synthesis of this compound can be made more efficient and environmentally responsible. rsc.org

Scalable Synthesis Protocols and Process Chemistry Considerations

Translating a laboratory-scale synthesis to an industrial, scalable process introduces numerous challenges that must be addressed by process chemistry. The goal is to develop a robust, safe, cost-effective, and reproducible manufacturing process.

Key considerations for the scalable synthesis of this compound include:

Cost of Goods (CoG): Reagents that are feasible for small-scale synthesis, such as complex palladium ligands or expensive fluorinating agents, may be prohibitively costly for large-scale production. The route must be optimized to use inexpensive and readily available starting materials and catalysts. researchgate.net

Process Safety and Hazard Analysis: Reactions involving highly reactive intermediates like organolithiums or high-pressure conditions must be carefully managed. Continuous flow reactors are particularly well-suited for improving the safety profile of such reactions by minimizing the volume of hazardous material present at any given time.

Purification: Chromatographic purification, a common technique in research labs, is often impractical and costly at an industrial scale. The process should be designed to yield a product that can be purified by crystallization, distillation, or extraction. prepchem.com

Throughput and Cycle Time: Continuous flow processes can significantly increase throughput compared to traditional batch manufacturing. Optimizing reaction conditions (temperature, pressure, catalyst loading) to reduce reaction times is critical for an efficient process.

Waste Management: Minimizing effluent and developing procedures for recycling solvents and catalysts are crucial for both environmental compliance and cost reduction. researchgate.net

Table 4: Comparison of Lab-Scale vs. Scalable Synthesis Considerations

Parameter Laboratory Scale Scalable Process
Primary Goal Proof of concept, obtaining material for testing Cost-effective, safe, and robust production
Purification Method Column chromatography is common Crystallization, distillation preferred
Reagent Choice Efficacy is the main driver Cost, availability, and safety are critical
Reaction Vessel Glass flask (Batch) Jacketed reactor (Batch) or Continuous Flow Reactor

| Safety Focus | Personal protective equipment | Inherent process safety, engineering controls |

For this compound, a scalable route might favor a palladium-catalyzed annulation to construct the ring system from simpler, cheaper precursors, followed by functionalization. thieme-connect.com The use of continuous flow reactors for any hazardous steps would be a key enabling technology for safe and efficient large-scale production. semanticscholar.org

Reactivity and Transformational Chemistry of 7 Fluoro 1 Methoxynaphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic systems like naphthalene. The regiochemical outcome of such reactions on 7-Fluoro-1-methoxynaphthalene is determined by the combined directing effects of the existing substituents.

Directing Effects of Fluoro and Methoxy (B1213986) Substituents

The methoxy group (-OCH₃) at the C1 position is a powerful activating group for electrophilic aromatic substitution. Through its strong positive mesomeric effect (+M), it donates electron density to the aromatic ring, significantly enhancing its nucleophilicity. This effect is most pronounced at the positions ortho (C2) and para (C4) to the methoxy group, making these sites highly susceptible to electrophilic attack.

In this compound, the overwhelmingly dominant activating and directing influence is the C1-methoxy group. Therefore, electrophilic attack is strongly favored on the same ring as the methoxy group, primarily at the C4 position, and to a lesser extent, the C2 position. Attack on the fluorine-bearing ring is less favorable but would be directed to the C6 and C8 positions, which are activated by both the methoxy and fluoro groups.

Halogenation Reactions (e.g., Bromination)

While specific studies on the bromination of this compound are not extensively documented, the expected outcome can be predicted based on established reactivity principles and analogous compounds. The bromination of 1-methoxynaphthalene (B125815) is known to yield 4-bromo-1-methoxynaphthalene as the primary product. wku.edu Similarly, the bromination of 2-methoxynaphthalene (B124790) favors substitution at the adjacent C1 position. rsc.org

Given the potent directing effect of the C1-methoxy group, it is anticipated that the electrophilic bromination of this compound would proceed with high regioselectivity to yield 4-bromo-7-fluoro-1-methoxynaphthalene.

ReactantReagentExpected Major Product
This compoundBr₂ / Solvent (e.g., CH₃COOH)4-Bromo-7-fluoro-1-methoxynaphthalene

Nitration and Sulfonation Studies

Nitration is a canonical electrophilic aromatic substitution reaction. Studies on the nitration of 1-methoxynaphthalene show that the reaction predominantly occurs at the C4 position to form 1-methoxy-4-nitronaphthalene. canterbury.ac.nzscite.ai This outcome is consistent with the strong directing effect of the methoxy group.

Applying this precedent to this compound, nitration is expected to proceed at the C4 position, affording 7-fluoro-1-methoxy-4-nitronaphthalene as the major isomer. The presence of the fluorine atom on the distal ring is unlikely to alter the regiochemical preference dictated by the methoxy group.

ReactantReagentExpected Major Product
This compoundHNO₃ / H₂SO₄7-Fluoro-1-methoxy-4-nitronaphthalene

Detailed research findings on the sulfonation of this compound are limited in available literature. However, the reaction would be expected to follow the same regioselectivity principles, favoring substitution at the C4 position.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) provides a pathway to functionalize aromatic rings by replacing a suitable leaving group with a nucleophile.

Activation by Fluorine and Potential for SNAr Reactions

The SNAr mechanism typically requires the presence of a good leaving group and electron-withdrawing substituents positioned ortho or para to it, which stabilize the negatively charged intermediate (a Meisenheimer complex). pressbooks.publibretexts.org Fluorine is an excellent leaving group for SNAr reactions due to the high polarity of the C-F bond.

In this compound, the fluorine atom at C7 can act as a leaving group. While the molecule lacks powerful, classic activating groups like a nitro group, the naphthalene ring system itself can help delocalize the negative charge of the intermediate. Consequently, the fluorine atom is susceptible to displacement by strong nucleophiles, such as alkoxides, thiolates, or amines, though potentially requiring more forcing conditions or catalysis compared to more activated systems. nih.govsemanticscholar.org The reactivity of other fluoro-naphthalene derivatives in SNAr reactions supports this potential pathway. smolecule.com

Reactivity with Organometallic Reagents (e.g., n-Butyllithium)

The reaction of this compound with a potent organometallic reagent like n-butyllithium (n-BuLi) can proceed via multiple pathways. Organolithium reagents can act as strong nucleophiles or as strong bases, leading to either substitution or deprotonation (metalation).

One potential pathway is the nucleophilic substitution of the fluorine atom by the butyl group, yielding 7-butyl-1-methoxynaphthalene. This type of reaction has been observed, albeit in low yield, in related fluoroaromatic compounds where treatment with n-BuLi resulted in the displacement of fluorine. acs.org

Alternatively, n-BuLi can act as a base and deprotonate the aromatic ring at its most acidic positions. The C1-methoxy group is known to direct metalation to its ortho positions. acs.org Therefore, a competing reaction is the deprotonation at either the C2 or C8 position of the naphthalene ring to form an aryllithium intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

ReactantReagentPotential Reaction PathwayPotential Product
This compoundn-Butyllithium (n-BuLi)Nucleophilic Substitution (SNAr)7-Butyl-1-methoxynaphthalene
Deprotonation (Metalation)7-Fluoro-1-methoxy-2-lithionaphthalene and/or 7-Fluoro-1-methoxy-8-lithionaphthalene

O-Demethylation and Related Ether Cleavage Reactions (e.g., Boron Tribromide Treatment)

The cleavage of the methyl ether in this compound to yield 7-fluoro-1-naphthol is a critical transformation. This O-demethylation is most commonly and effectively achieved using strong Lewis acids, with boron tribromide (BBr₃) being a primary reagent for this purpose. chem-station.comorgsyn.orgmdma.ch

The reaction mechanism involves the formation of a complex between the highly Lewis-acidic boron atom and the ether's oxygen atom. This is followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the formation of bromomethane (B36050) and an alkoxydibromoborane intermediate. Subsequent hydrolysis of this intermediate yields the desired phenol (B47542), 7-fluoro-1-naphthol. chem-station.com Due to the high reactivity of BBr₃, these reactions are typically initiated at low temperatures, such as -78°C to 0°C, and then gradually warmed. chem-station.comcommonorganicchemistry.com

Alternative reagents for O-demethylation include other Lewis acids like aluminum chloride (AlCl₃), although it is generally less reactive than BBr₃. chem-station.com Protic acids, such as hydrobromic acid, can also be employed, sometimes in the presence of a phase-transfer catalyst to enhance the reaction rate. researchgate.net

Table 1: Reagents for O-Demethylation of Aryl Methyl Ethers

Reagent Typical Conditions Key Features
Boron Tribromide (BBr₃) Dichloromethane (B109758) (DCM), -78°C to room temperature Highly effective and widely used for cleaving aryl methyl ethers. chem-station.comorgsyn.orgmdma.ch
Aluminum Chloride (AlCl₃) Dichloromethane or acetonitrile, heating may be required A strong Lewis acid, though generally less reactive than BBr₃. chem-station.com
Hydrobromic Acid (HBr) Acetic acid, often with heating A classic method, though conditions can be harsh. mdma.ch

Functional Group Interconversions on the Naphthalene Moiety

The this compound core allows for various functional group interconversions, expanding its synthetic utility. organic-chemistry.org The methoxy and fluoro groups can influence the regioselectivity of these reactions. For instance, the hydroxyl group of 7-fluoro-1-naphthol, obtained from demethylation, can be converted into a triflate (trifluoromethanesulfonate). This is typically achieved by reacting the naphthol with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base like pyridine. evitachem.com The resulting triflate is an excellent leaving group, making the position amenable to nucleophilic substitution and cross-coupling reactions. evitachem.com

Other potential transformations include the introduction of formyl groups to produce aldehydes like 7-Fluoronaphthalene-1-carbaldehyde or the synthesis of carboxylic acids. researchgate.net These functional handles can then be used for further derivatization, such as conversion to amides or esters, or participation in a wider array of named reactions.

Radical Reactions and Photochemical Transformations

The naphthalene ring system can participate in radical and photochemical reactions. While specific studies on this compound are not extensively detailed in the provided results, related chemistries suggest potential pathways. For instance, photochemical electron transfer (PET) reactions can occur with electron-rich aromatic compounds in the presence of suitable acceptors. conicet.gov.ar The methoxy group on the naphthalene ring makes it electron-rich and thus a potential candidate for such transformations.

Photonitration of methoxynaphthalenes with tetranitromethane is a known photochemical reaction that proceeds via a radical cation intermediate. canterbury.ac.nz It is plausible that this compound could undergo similar radical-based substitutions or additions, with the fluorine atom potentially influencing the stability and reactivity of the intermediates.

Metal-Catalyzed Coupling Reactions for Further Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound are excellent substrates for these transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. wikipedia.orgmdpi.com To utilize this compound in this reaction, it must first be converted to a suitable electrophile, such as a bromo-, iodo-, or triflate-substituted derivative. For example, after demethylation to 7-fluoro-1-naphthol, conversion to the triflate provides an active partner for Suzuki coupling. evitachem.com This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 1-position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org

Table 2: Key Components of Suzuki-Miyaura Coupling

Component Role Examples
Catalyst Facilitates the catalytic cycle Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ acs.orgresearchgate.net
Ligand Stabilizes and activates the catalyst Phosphines (e.g., PPh₃, dppf) acs.orgresearchgate.net
Base Activates the organoboron species Na₂CO₃, K₂CO₃, Cs₂CO₃ libretexts.org
Coupling Partners Form the new C-C bond Aryl/vinyl boronic acids and aryl/vinyl halides/triflates wikipedia.org

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide/triflate with an alkene. researchgate.net A triflate derivative of 7-fluoro-1-naphthol could be coupled with various alkenes to introduce substituted vinyl groups onto the naphthalene core. Nickel catalysts have also emerged as a cost-effective alternative for certain Heck couplings. researchgate.net

The Sonogashira coupling reaction is another palladium-catalyzed process that couples a terminal alkyne with an aryl or vinyl halide/triflate. organic-chemistry.orglibretexts.org This reaction, often co-catalyzed by a copper(I) salt, is highly efficient for creating C(sp²)-C(sp) bonds. libretexts.org A halide or triflate derivative of this compound would serve as the electrophilic partner, enabling the synthesis of various alkynyl-substituted naphthalenes. beilstein-journals.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide/triflate and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org To functionalize this compound via this method, it would first need to be converted to an aryl halide or triflate. This derivative could then be coupled with a wide variety of primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., X-Phos), and a base to yield the corresponding N-arylated products. beilstein-journals.org While aryl fluorides are typically less reactive, specialized systems for their amination are being developed. nih.gov

Spectroscopic and Structural Characterization of 7 Fluoro 1 Methoxynaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For 7-Fluoro-1-methoxynaphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a comprehensive structural assignment.

¹H NMR spectroscopy provides information on the number of different types of protons and their electronic environments. In the case of this compound, the aromatic region of the spectrum is of particular interest, as it reveals the substitution pattern on the naphthalene (B1677914) ring.

The protons on the naphthalene core are expected to appear as multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.2 ppm. The exact chemical shifts are influenced by the electronic effects of the methoxy (B1213986) (-OCH₃) and fluorine (-F) substituents. The methoxy group is an electron-donating group, which generally shields adjacent protons, causing them to resonate at a higher field (lower ppm). Conversely, the fluorine atom is an electronegative element that deshields nearby protons, shifting their signals to a lower field (higher ppm). The single proton of the methoxy group would appear as a sharp singlet, likely in the range of δ 3.9-4.1 ppm.

For comparison, the ¹H NMR spectrum of the parent compound, 1-methoxynaphthalene (B125815), shows signals for the aromatic protons in the range of δ 6.69 to 8.26 ppm and a singlet for the methoxy protons at approximately δ 3.86 ppm. aanda.org The introduction of a fluorine atom at the 7-position would be expected to introduce further complexity due to spin-spin coupling between the fluorine and neighboring protons (H-F coupling), which would be observable in the multiplicity of the signals for H-6 and H-8.

Predicted ¹H NMR Data for this compound (Based on analysis of related compounds)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-27.2 - 7.4d
H-37.3 - 7.5t
H-47.8 - 8.0d
H-57.7 - 7.9d
H-67.1 - 7.3dd
H-87.9 - 8.1d
-OCH₃3.9 - 4.1s

Note: 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, and 's' a singlet. The predicted values are estimations.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, ten signals are expected for the naphthalene core carbons and one for the methoxy carbon. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached fluorine and oxygen atoms.

The carbon atom attached to the fluorine (C-7) is expected to show a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The carbons adjacent to the fluorine (C-6 and C-8) will also exhibit smaller couplings (²JCF). Similarly, the carbon attached to the methoxy group (C-1) will be significantly deshielded. The methoxy carbon itself will resonate at a characteristic upfield position, typically around δ 55-60 ppm.

For reference, the ¹³C NMR spectrum of 1-methoxynaphthalene displays signals for the aromatic carbons between δ 100 and 158 ppm, with the methoxy carbon appearing at approximately δ 55 ppm. chemicalbook.com

Predicted ¹³C NMR Data for this compound (Based on analysis of related compounds)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1155 - 158
C-2102 - 105
C-3120 - 123
C-4125 - 128
C-4a126 - 129
C-5128 - 131
C-6115 - 118 (d, JCF)
C-7158 - 162 (d, ¹JCF)
C-8108 - 111 (d, JCF)
C-8a134 - 137
-OCH₃55 - 58

Note: 'd' denotes a doublet due to C-F coupling. The predicted values are estimations.

¹⁹F NMR is a powerful technique for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic nature of the naphthalene ring system. For aromatic fluorides, the chemical shifts typically range from -100 to -170 ppm relative to a standard such as CFCl₃. ucsb.edu The presence of the electron-donating methoxy group would influence the electron density at the fluorine-bearing carbon and thus affect the ¹⁹F chemical shift. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-6 and H-8).

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would reveal the connectivity between adjacent protons on the naphthalene rings, helping to trace the sequence of protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals for all protonated carbons by linking them to their attached protons.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₁H₉FO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The high resolution allows for the differentiation between ions of very similar nominal mass, providing a high degree of confidence in the assigned molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a fundamental technique for assessing the purity of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated from non-volatile impurities in the gas chromatograph based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI).

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule, allowing for its unambiguous identification. The molecular ion peak (M+) would confirm the compound's molecular weight. For this compound (C₁₁H₉FO), the expected molecular ion would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would reveal characteristic losses, such as the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃), further confirming the structure. The purity is determined by integrating the peak area of the compound in the chromatogram relative to any detected impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

For the analysis of complex mixtures containing this compound and its potential derivatives or metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC separates compounds in a liquid mobile phase based on their polarity and interaction with a stationary phase. This technique is particularly useful for compounds that are not sufficiently volatile or are thermally labile, precluding GC-MS analysis. wikipedia.org

Coupling LC with a mass spectrometer allows for the identification of each separated component. Soft ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), are typically employed. These methods generally produce intact molecular ions ([M+H]⁺ or [M-H]⁻), which facilitates the determination of the molecular weights of various components in the mixture, including derivatives formed during synthesis or metabolic processes.

Atmospheric Pressure Chemical Ionization (APCI) Analysis

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique well-suited for the mass spectrometric analysis of relatively non-polar, thermally stable compounds like this compound when coupled with HPLC. wikipedia.org The ionization process occurs in the gas phase at atmospheric pressure. The HPLC eluent is nebulized and vaporized in a heated chamber, and a corona discharge creates reactant ions from the solvent vapor. wikipedia.orgbris.ac.uk

For naphthalene derivatives, ionization can proceed through several mechanisms depending on the solvent system used. acs.orgnih.gov In the positive ion mode, proton transfer from protonated solvent molecules (e.g., H₃O⁺) leads to the formation of the protonated molecule [M+H]⁺. wikipedia.org Charge exchange is another possible mechanism, particularly with low proton affinity solvents. acs.orgnih.gov In the negative ion mode, mechanisms can include proton abstraction to form [M-H]⁻ or electron capture. nih.gov The choice of solvent significantly influences the ionization efficiency and the type of ion produced. acs.org

Table 1: Potential Ionization Mechanisms for Naphthalene Derivatives in APCI-MS

Ionization Mode Mechanism Resulting Ion Favored by Solvents
Positive Proton Transfer [M+H]⁺ Solvents with high proton affinity (e.g., Methanol, Acetonitrile) acs.orgnih.gov
Positive Charge Exchange M⁺ Solvents with low proton affinity (e.g., Hexane, Chloroform) acs.orgnih.gov
Negative Proton Abstraction [M-H]⁻ High gas-phase acidity of analyte

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. youtube.com The IR spectrum shows absorptions at specific wavenumbers corresponding to the vibrational frequencies of different bonds. oregonstate.edu For this compound, the IR spectrum would exhibit characteristic peaks confirming its key structural features.

The presence of the aromatic naphthalene ring is indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. The C-O stretching vibration of the methoxy ether group is expected to produce a strong absorption in the fingerprint region, generally between 1250 cm⁻¹ and 1000 cm⁻¹. libretexts.org The C-F bond, a key feature of this molecule, gives rise to a strong absorption in the 1400-1000 cm⁻¹ range. The precise location of these peaks provides structural confirmation.

Table 2: Predicted IR Absorption Frequencies for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium-Weak
Alkyl C-H (methoxy) Stretch 2950-2850 Medium
Aromatic C=C Stretch 1600-1450 Medium-Variable
C-O (ether) Stretch 1250-1000 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems like naphthalene. ijpsjournal.com The naphthalene ring system in this compound contains delocalized π-electrons, which can be excited from a lower energy π orbital to a higher energy π* anti-bonding orbital upon absorption of UV radiation.

The UV spectrum of a naphthalene derivative typically shows multiple absorption bands corresponding to these π-π* transitions. For instance, studies on 2-methoxynaphthalene (B124790) show absorption maxima around 220-240 nm and 280-300 nm. ijpsjournal.com Similar transitions are expected for this compound. The presence of substituents like the fluoro and methoxy groups can cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima and changes in their intensities compared to unsubstituted naphthalene.

Table 3: Expected UV-Vis Absorption Maxima for this compound

Transition Type Expected Wavelength Range (λmax)
π → π* ~220-250 nm

X-ray Crystallography for Solid-State Structure Elucidation

Table 4: Representative Bond Parameters from Related Naphthalene Structures

Parameter Description Typical Value (from related structures) Reference
C-C (aromatic) Bond length within the naphthalene ring 1.370 - 1.431 Å nih.gov
C-O Bond length of the ether linkage ~1.365 Å nih.gov
C(aromatic)-O-C(methyl) Bond angle of the methoxy group ~119° nih.gov

Computational Chemistry and Theoretical Studies on 7 Fluoro 1 Methoxynaphthalene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They solve the Schrödinger equation (or an approximation of it) to determine the electron distribution and the stable arrangement of atoms in space.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It calculates the electronic energy and structure based on the molecule's electron density. A typical DFT study of 7-Fluoro-1-methoxynaphthalene would involve selecting a functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals). For instance, the B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) is a common choice for organic molecules.

The primary output of a DFT calculation is the optimized molecular geometry—the lowest energy arrangement of the atoms. This provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. The electron-donating methoxy (B1213986) group and the electronegative fluorine atom are expected to cause subtle but predictable distortions in the naphthalene (B1677914) ring compared to the parent naphthalene molecule.

Illustrative Optimized Molecular Geometry Parameters (DFT/B3LYP/6-311+G(d,p))

Parameter Value
Bond Lengths (Å)
C1-O 1.365
O-C(H3) 1.428
C7-F 1.359
C1-C2 1.378
C4-C5 1.420
**Bond Angles (°) **
C2-C1-O 115.5
C1-O-C(H3) 117.8
C6-C7-F 118.9
**Dihedral Angles (°) **
C2-C1-O-C(H3) 4.5

Note: This table is a hypothetical representation of data that would be obtained from a DFT calculation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall into this category.

While computationally more demanding than DFT, high-level ab initio methods can offer greater accuracy and serve as a benchmark for DFT results. A study might employ these methods to refine the geometry or to calculate electronic properties with higher confidence, especially when dealing with subtle electronic effects or weak interactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. pku.edu.cn

Illustrative Frontier Molecular Orbital Energies (DFT/B3LYP/6-311+G(d,p))

Parameter Energy (eV)
HOMO Energy -5.85
LUMO Energy -0.98

Note: This table is a hypothetical representation of FMO data. A smaller gap generally implies higher reactivity.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts (¹H, ¹³C, ¹⁹F) for a given molecule. These predicted shifts, when compared to experimental spectra, can confirm a proposed structure or help in the assignment of complex spectra. For this compound, calculations would predict the specific chemical shifts for each unique hydrogen, carbon, and the fluorine atom, taking into account the electronic effects of the substituents.

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. Computational calculations can determine these vibrational frequencies and their corresponding intensities. These computed frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. This analysis helps in assigning specific peaks in an experimental IR spectrum to particular molecular motions, such as C-F stretching, C-O stretching, or aromatic C-H bending.

Illustrative Predicted Spectroscopic Data

Parameter Predicted Value
¹³C NMR Chemical Shifts (ppm)
C1 (bearing OCH₃) 155.2
C7 (bearing F) 160.1 (J_CF = 245 Hz)
C(H₃) (methoxy) 55.8
Key IR Frequencies (cm⁻¹, scaled)
Aromatic C-H Stretch 3050-3100
C-O-C Asymmetric Stretch 1255

Note: This table is a hypothetical representation of predicted spectroscopic data.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry can go beyond static molecules to model the entire course of a chemical reaction. patonlab.com By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants and products.

For this compound, one could theoretically study its behavior in a reaction like an electrophilic aromatic substitution. Calculations could determine the activation energies for an electrophile attacking different positions on the naphthalene ring. This would predict the reaction's regioselectivity, revealing whether the combined directing effects of the methoxy and fluoro groups favor substitution on a specific carbon atom. Such studies provide deep mechanistic insights that are often difficult to obtain experimentally. patonlab.com

Conformation Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the primary conformational flexibility lies in the rotation of the methoxy group's methyl substituent relative to the naphthalene ring.

A computational scan of the potential energy surface can be performed by systematically rotating the C1-O-C(H₃)-H dihedral angle. This would reveal the energy profile of the rotation, identifying the most stable (lowest energy) conformer and the energy barriers to rotation. It is expected that the most stable conformation would involve the methyl group being slightly out of the plane of the naphthalene ring to minimize steric hindrance with the hydrogen atom at the C8 position.

Intermolecular Interactions and Crystal Packing Studies

A thorough review of scientific literature and crystallographic databases reveals a notable absence of published research specifically detailing the intermolecular interactions and crystal packing of this compound. Searches in prominent databases, including the Cambridge Structural Database (CSD) for crystallographic information and various scientific journals for computational chemistry studies, did not yield specific results for this compound.

Therefore, a detailed analysis based on direct experimental or theoretical findings for this compound cannot be provided at this time. The scientific community has not yet published studies focusing on the single crystal X-ray diffraction, solid-state NMR, or computational modeling of the crystal structure of this specific molecule.

While studies on related, more complex naphthalene derivatives exist, any extrapolation of their intermolecular interaction patterns to this compound would be purely speculative and would not meet the required standards of scientific accuracy for this article. The presence of the fluorine atom and the methoxy group at the 7- and 1-positions, respectively, would undoubtedly lead to a unique set of intermolecular forces, including potential C–H···F and C–H···O hydrogen bonds, as well as π–π stacking interactions, which would be specific to its particular molecular geometry and electronic distribution. However, without dedicated research, the precise nature and energetic contributions of these interactions remain uncharacterized.

Future computational and experimental studies would be necessary to elucidate the crystal packing of this compound and provide the data required for a comprehensive discussion. Such research would involve crystal structure determination and could be complemented by theoretical calculations, such as Hirshfeld surface analysis, to quantify the various intermolecular contacts.

Role As a Building Block in Complex Organic Synthesis

Precursor to Biologically Relevant Scaffolds (e.g., Bicyclic Pyridinones)

Bicyclic pyridinone scaffolds are prevalent in numerous biologically active compounds and natural products. The synthesis of these structures often relies on the availability of appropriately functionalized precursors. While a direct synthesis of a bicyclic pyridinone from 7-Fluoro-1-methoxynaphthalene has not been extensively documented, its structure lends itself to plausible synthetic routes toward such valuable scaffolds. For instance, the synthesis of naphtho[1',2':4,5]furo[3,2-b]pyridinones has been achieved through an Iridium(III)-catalyzed dual C-H functionalization of N-pyridyl-2-pyridones with diazonaphthalen-2(1H)-ones. nih.gov

A plausible pathway to a key intermediate for such a reaction, a substituted diazonaphthalenone, could commence with this compound. This would involve a series of functional group interconversions, such as nitration, reduction to the corresponding amine, and subsequent diazotization to furnish the required diazo functionality. The fluorine and methoxy (B1213986) groups can play a crucial role in directing these transformations and influencing the reactivity of the naphthalene (B1677914) core.

Furthermore, research into the synthesis of substituted ring-fused 2-pyridones has highlighted their potential as antibacterial agents that inhibit the pili assembly in uropathogenic Escherichia coli. diva-portal.org The development of efficient synthetic strategies to access a variety of substituted pyridones is an active area of research. diva-portal.orgnih.gov The this compound scaffold could provide a unique entry point to novel analogues of these antibacterial compounds, where the fluorine atom could enhance metabolic stability or binding affinity.

Scaffold for Naphthalene-Based Fluorophores and Luminescent Materials

Naphthalene-based fluorophores are integral components in the development of fluorescent probes, sensors, and imaging agents due to their favorable photophysical properties, such as high quantum yields and sensitivity to the local environment. rsc.orgresearchgate.netnih.govnih.gov The substitution pattern on the naphthalene ring is a key determinant of its fluorescent characteristics.

This compound serves as an excellent starting material for the synthesis of novel fluorophores. The methoxy group acts as an electron-donating group, which can participate in intramolecular charge transfer (ICT) processes, a common mechanism for fluorescence modulation. The fluorine atom, on the other hand, can be used to fine-tune the electronic properties and photostability of the resulting dye. For example, a recently developed series of fluorescent molecules with a 1,1-dimethylnaphthalen-2(1H)-one core demonstrated bright green fluorescence and potential as fluorescent probes. mdpi.com A synthetic strategy towards similar structures could be envisioned starting from this compound.

Moreover, the synthesis of a fluorescent probe, 6-fluoronaphthalene-2,3-dicarbaldehyde, for the detection of glutathione (B108866) has been reported, underscoring the utility of fluorinated naphthalenes in the design of sensitive and selective sensors. nih.gov This highlights the potential to convert this compound into highly functionalized and responsive fluorescent reporters.

Intermediate in the Synthesis of Advanced Organic Materials

The field of organic electronics relies on the design and synthesis of novel organic semiconductors with tailored properties. Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors due to their high electron affinity, good thermal stability, and tunable electronic properties through core and N-substitutions. ktu.eduacs.orgrsc.orgalfa-chemistry.comgoogle.com These materials are key components in organic field-effect transistors (OFETs) and organic photovoltaic devices.

This compound can be considered a valuable intermediate in the synthesis of novel NDI-based materials. The synthesis of the NDI core typically involves the oxidation of a substituted naphthalene to the corresponding tetracarboxylic dianhydride, followed by imidization. The fluorine and methoxy substituents on the this compound precursor would be expected to significantly influence the electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy level, and the solid-state packing of the resulting NDI semiconductor. The electron-withdrawing nature of the fluorine atom could lead to a lower LUMO energy, which is beneficial for n-type charge transport.

Exploration in Retrosynthetic Analysis of Polycyclic Aromatic Compounds

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules. The presence of a fluorine atom in a building block can significantly influence the retrosynthetic approach. A modular synthesis of fluorinated polycyclic aromatic hydrocarbons (PAHs) has been developed, which relies on Julia-Kocienski olefination and oxidative photocyclization. nih.gov In this context, this compound represents a valuable starting fragment for the construction of more elaborate fluorinated PAHs.

The fluorine atom can serve several purposes in a retrosynthetic strategy. It can act as a blocking group to prevent unwanted reactions at a specific position, or it can be used to modulate the electronic properties of an intermediate, thereby influencing the regioselectivity of subsequent reactions. Furthermore, the C-F bond can be a site for further functionalization through advanced cross-coupling methodologies. The study of the effect of fluorine atom substitution on the molecular shape of PAHs has revealed that fluorine can influence the planarity of the aromatic system, a critical factor for the electronic properties of these molecules. nih.gov

Applications in Catalyst Ligand Synthesis and Coordination Chemistry

The development of chiral ligands is of paramount importance for asymmetric catalysis. Naphthalene-based scaffolds have been successfully employed in the design of a variety of chiral ligands. For instance, axially chiral isoquinolinyl-naphtholate ligands have been synthesized and used in coordination with various metals. rsc.org The synthesis of these ligands often starts from substituted naphthalenes.

This compound provides a platform for the synthesis of novel chiral ligands. The methoxy group can be demethylated to a hydroxyl group, which can serve as a coordination site. The naphthalene backbone provides a rigid framework, and the fluorine atom can be used to modulate the steric and electronic properties of the ligand, which in turn can influence the enantioselectivity of the catalyzed reaction. A plausible synthetic route could involve the ortho-lithiation of the naphthalene ring directed by the methoxy group, followed by the introduction of a chiral auxiliary or a phosphorus-containing group to create a chiral phosphine (B1218219) ligand. The development of chiral ligands for transition-metal-catalyzed enantioselective C-H bond functionalization is an active area of research, and novel ligands are in high demand. nih.gov

Utility in Probe Design for Chemical Biology Research

Fluorescent probes are indispensable tools in chemical biology for the visualization and quantification of biological analytes and processes in living systems. rsc.org Naphthalene-based probes have been designed for the detection of a wide range of species, including metal ions, anions, and biologically relevant small molecules. nih.govnih.govrsc.org

The this compound core is an attractive scaffold for the design of novel fluorescent probes. The fluoronaphthalene moiety can serve as the fluorophore, and the methoxy group can be functionalized to introduce a recognition unit for a specific analyte. For example, a highly relevant study reported the synthesis of 6-fluoronaphthalene-2,3-dicarbaldehyde as a fluorescent probe for glutathione, a key antioxidant in cells. nih.gov This probe demonstrated high selectivity and was successfully used for imaging glutathione in living cells.

Following a similar design strategy, this compound could be converted into a dicarbaldehyde derivative or other reactive species that can selectively react with a target analyte, leading to a change in its fluorescence properties. The presence of the fluorine atom can enhance the probe's photostability and cellular uptake. The versatility of the naphthalene scaffold allows for the incorporation of various recognition motifs, making it possible to develop probes for a wide array of biological targets. A recent study on small fluorescent molecules with a 1,1-dimethylnaphthalen-2(1H)-one core showed their ability to penetrate the cell nucleus, highlighting the potential of naphthalene-based probes for subcellular imaging. mdpi.com

Advanced Analytical and Separation Techniques in Naphthalene Chemistry

Chiral Separation Techniques for Enantiomeric Excess Determination (if applicable to derivatives)

The parent compound, 7-Fluoro-1-methoxynaphthalene, is not chiral and therefore does not exist as enantiomers. As such, chiral separation techniques are not applicable for its direct analysis.

However, should derivatives of this compound be synthesized that incorporate a chiral center, the determination of enantiomeric excess would become a crucial analytical step. Enantiomers, being stereoisomers that are non-superimposable mirror images, often exhibit different biological activities. Their separation and quantification are paramount in drug discovery and development.

For such hypothetical chiral derivatives, several established methods could be employed:

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is the most common and powerful technique for separating enantiomers. CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. The choice of CSP would depend on the specific structure of the chiral derivative.

Gas Chromatography (GC) with Chiral Stationary Phases: For volatile and thermally stable chiral derivatives, GC with a chiral column can provide excellent separation.

Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases: SFC offers a "green" alternative to HPLC, using supercritical carbon dioxide as the primary mobile phase. It often provides faster separations and is compatible with a wide range of chiral stationary phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between enantiomers, allowing for their quantification directly from the NMR spectrum.

It is important to note that the development of a chiral separation method would require careful screening of various chiral stationary phases and mobile phase conditions to achieve optimal resolution.

Hyphenated Techniques for Complex Mixture Analysis

In synthetic chemistry, the target compound is often present in a complex mixture containing starting materials, reagents, by-products, and intermediates. Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of such mixtures.

For the analysis of a reaction mixture containing this compound, the following hyphenated techniques would be highly valuable:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass information for each separated component, aiding in its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. The liquid chromatograph separates the components, and the mass spectrometer provides structural information. For this compound, LC-MS would be particularly useful for identifying non-volatile impurities. A study on a related compound, 7-Fluoro-6-methoxyisoindolin-1-one, utilized LC-MS for its characterization. bldpharm.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique provides detailed structural information of the separated components directly. While less common than LC-MS due to lower sensitivity and higher cost, LC-NMR can be invaluable for the unambiguous identification of unknown impurities.

The choice of the appropriate hyphenated technique would depend on the complexity of the mixture and the nature of the expected by-products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used for the separation, identification, and quantification of compounds in a mixture. A robust HPLC method is essential for monitoring the progress of a reaction, assessing the purity of the final product, and for quality control purposes.

Parameter Condition
Column C18 (e.g., Symmetry C18, 250 x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol). The exact ratio would need to be optimized.
Flow Rate 1.0 mL/min
Detection UV-Vis detector, likely at a wavelength around 230-254 nm, where naphthalene (B1677914) derivatives typically absorb. A photodiode array (PDA) detector would be advantageous for obtaining full UV spectra of the peaks.
Injection Volume 10-20 µL
Column Temperature Ambient or slightly elevated (e.g., 25-30 °C) to ensure reproducibility.

Method Development and Validation:

The development of this method would involve optimizing the mobile phase composition to achieve good resolution between this compound and any potential impurities. The method would then need to be validated according to the International Conference on Harmonization (ICH) guidelines, which would include assessing its specificity, linearity, accuracy, precision, and robustness. nih.govresearchgate.net

Solid-Phase Extraction and Purification Methods

Solid-Phase Extraction (SPE) is a widely used technique for sample preparation and purification. sigmaaldrich.com It relies on the partitioning of analytes between a solid sorbent and a liquid phase to isolate compounds of interest from a complex matrix. sigmaaldrich.com SPE is often used to remove interfering substances before chromatographic analysis or to purify a synthesized compound.

For the purification of this compound from a crude reaction mixture, various SPE strategies could be employed:

Normal-Phase SPE: If the impurities are significantly more polar than the target compound, a normal-phase sorbent like silica (B1680970) or alumina (B75360) could be used. The crude mixture would be loaded in a non-polar solvent, and the less polar this compound would elute first, while the more polar impurities would be retained.

Reversed-Phase SPE: If the impurities are less polar, a reversed-phase sorbent (e.g., C18-silica) would be more appropriate. The mixture would be loaded in a polar solvent, and the non-polar impurities would be retained more strongly than the moderately polar target compound.

Fluorous Solid-Phase Extraction (F-SPE): Given the fluorine atom in this compound, F-SPE presents a potentially powerful purification strategy. nih.gov This technique utilizes a fluorous-functionalized silica gel that selectively retains compounds with a fluorous tag. The crude mixture would be loaded onto the fluorous cartridge, and non-fluorinated impurities would be washed away with a fluorophobic solvent system (e.g., a mixture of an organic solvent and water). The desired fluorinated compound would then be eluted with a fluorophilic solvent. nih.gov

Future Directions and Emerging Research Opportunities

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules is rapidly evolving with the advent of flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, efficiency, and scalability. For a molecule like 7-Fluoro-1-methoxynaphthalene, which may involve the use of hazardous fluorinating agents, flow chemistry provides a contained and controlled environment, minimizing operator exposure and enabling reactions that are difficult to manage in traditional batch setups. vapourtec.com

Automated synthesis platforms can be programmed to perform multi-step synthetic sequences, including the introduction of the fluoro and methoxy (B1213986) groups onto the naphthalene (B1677914) core and subsequent derivatization. This approach accelerates the discovery of new analogues by enabling the rapid production of a library of related compounds for screening. The modular nature of these platforms allows for the facile variation of reactants and catalysts, making the exploration of the chemical space around this compound more systematic and efficient.

Exploration of Novel Catalytic Transformations for Naphthalene Derivatization

The development of novel catalytic methods for the selective functionalization of aromatic C–H bonds is a major focus in contemporary organic chemistry. nih.govbeilstein-journals.org For this compound, this presents an opportunity to introduce additional functional groups at specific positions on the naphthalene ring, thereby creating a diverse range of new chemical entities. The existing fluoro and methoxy substituents can act as directing groups, influencing the regioselectivity of these catalytic transformations.

Research into late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is particularly relevant. Applying these methods to this compound could lead to the efficient synthesis of derivatives with tailored biological activities or material properties. For instance, palladium-catalyzed cross-coupling reactions or copper-catalyzed C-H amination could be explored to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. researchgate.netacs.org

Computational Design of Next-Generation Fluorinated Naphthalene Analogues

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules. By using quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to predict the electronic properties, stability, and reactivity of this compound and its hypothetical analogues. iau.iriau.irresearchgate.net These computational studies can guide synthetic efforts by identifying derivatives with desirable characteristics, such as specific electronic transitions for optoelectronic applications or optimal binding affinities for biological targets.

For example, computational models can predict how the introduction of different substituents at various positions on the this compound scaffold would alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov This information is crucial for designing new materials for organic electronics. Similarly, docking studies can simulate the interaction of designed analogues with protein active sites, prioritizing the synthesis of compounds with the highest potential as therapeutic agents. researchgate.net

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes. For this compound, future research will likely focus on developing more sustainable and environmentally benign synthetic routes. This includes the use of renewable starting materials, energy-efficient reaction conditions, and the reduction of waste. rsc.org

One promising avenue is the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. Another approach involves the use of mechanochemistry, where reactions are induced by mechanical force in the absence of bulk solvents, reducing the environmental impact of the synthesis. mdpi.com The development of catalytic systems that can operate in greener solvents, such as water or bio-based solvents, is also a key area of research.

Potential in Advanced Material Science and Optoelectronics

Naphthalene-based compounds are known for their interesting photophysical properties and have been investigated for applications in organic electronics. nih.govgatech.edu The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group in this compound can lead to unique electronic and optical properties. This makes it a promising scaffold for the development of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. google.commdpi.com

Future research could focus on synthesizing polymers or dendrimers incorporating the this compound unit to create materials with tailored charge transport and emissive properties. The functionalization of the naphthalene core with other electronically active groups could further tune these properties, leading to the development of next-generation organic electronic devices.

Interdisciplinary Research with Other Scientific Domains

The full potential of this compound can be realized through collaborations between chemists and researchers in other scientific fields. In medicinal chemistry, collaboration with biologists and pharmacologists is essential to explore its potential as a lead compound for drug discovery. lifechemicals.comacs.org Its unique substitution pattern could lead to novel interactions with biological targets.

In materials science, partnerships with physicists and engineers will be crucial for integrating this compound-based materials into functional devices. Furthermore, its fluorescent properties could be harnessed in the field of bioimaging, where it could be developed into a probe for visualizing specific cellular components or processes. The interdisciplinary exploration of this molecule is key to unlocking its full scientific and technological value.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.